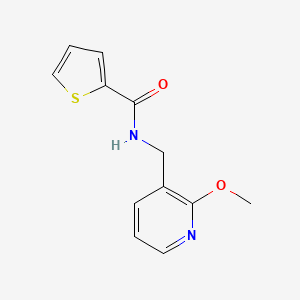
n-((2-Methoxypyridin-3-yl)methyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-Methoxypyridin-3-yl)methyl)thiophene-2-carboxamide is a compound that belongs to the class of heterocyclic organic compounds It features a thiophene ring, which is a five-membered ring containing one sulfur atom, and a pyridine ring substituted with a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Methoxypyridin-3-yl)methyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 2-methoxypyridine, is subjected to a halogenation reaction to introduce a halogen atom at the 3-position.
Nucleophilic Substitution: The halogenated pyridine derivative undergoes a nucleophilic substitution reaction with a thiophene-2-carboxamide derivative, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-((2-Methoxypyridin-3-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiol derivatives.
Aplicaciones Científicas De Investigación
N-((2-Methoxypyridin-3-yl)methyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Mecanismo De Acción
The mechanism of action of N-((2-Methoxypyridin-3-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: This compound has a similar structure but with a methyl group instead of a methoxy group on the pyridine ring.
N-(2-methylpentan-2-yl)pyridin-3-amine: Another related compound with a different substitution pattern on the pyridine ring.
Uniqueness
N-((2-Methoxypyridin-3-yl)methyl)thiophene-2-carboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This structural feature may enhance its potential as a pharmacophore and its applications in materials science.
Propiedades
Fórmula molecular |
C12H12N2O2S |
|---|---|
Peso molecular |
248.30 g/mol |
Nombre IUPAC |
N-[(2-methoxypyridin-3-yl)methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C12H12N2O2S/c1-16-12-9(4-2-6-13-12)8-14-11(15)10-5-3-7-17-10/h2-7H,8H2,1H3,(H,14,15) |
Clave InChI |
WJVSGJQDNNNZNQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC=N1)CNC(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methyl-5-nitrophenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide](/img/structure/B14962661.png)
![7-(2-methoxyethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B14962666.png)
![8'-Chloro-1,5-diphenyl-2',3',3'A,5'-tetrahydro-1'H-spiro[1,5-diazinane-3,4'-pyrrolo[1,2-A]quinoline]-2,4,6-trione](/img/structure/B14962674.png)
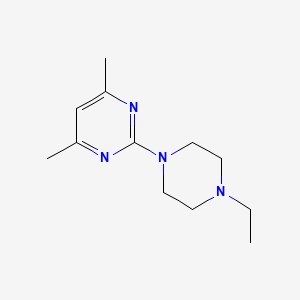
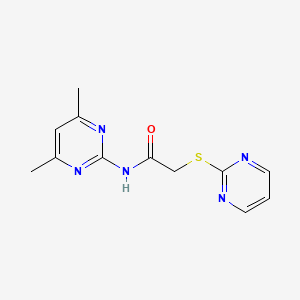
![5-(2-(N-(Benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-4-isobutyramidophenoxy)-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B14962699.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-[(3,5-dimethylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}acetamide](/img/structure/B14962710.png)
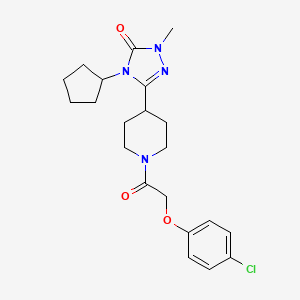
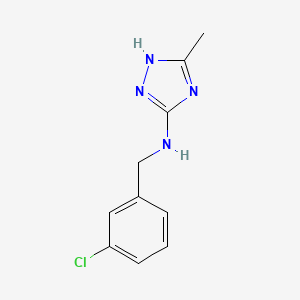
![1-(4-Chlorophenyl)-3-{2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethyl}urea](/img/structure/B14962737.png)
![2-Phenoxy-1-(3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanone](/img/structure/B14962740.png)
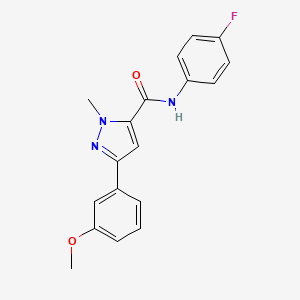
![5-(4-chlorobenzyl)-2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B14962749.png)

